methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
CAS No.: 606962-88-3
Cat. No.: VC16137251
Molecular Formula: C19H11Cl2N3O3S
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606962-88-3 |
|---|---|
| Molecular Formula | C19H11Cl2N3O3S |
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | methyl 4-[(E)-[2-(2,4-dichlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
| Standard InChI | InChI=1S/C19H11Cl2N3O3S/c1-27-18(26)11-4-2-10(3-5-11)8-15-17(25)24-19(28-15)22-16(23-24)13-7-6-12(20)9-14(13)21/h2-9H,1H3/b15-8+ |
| Standard InChI Key | ZWBMFZWMODAJPA-OVCLIPMQSA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound has the molecular formula C₁₉H₁₁Cl₂N₃O₃S and a molecular weight of 432.3 g/mol . Its IUPAC name reflects the integration of multiple heterocyclic systems: a thiazolo[3,2-b][1, triazole core, a 2,4-dichlorophenyl substituent, and a methyl benzoate group . The (E)-configuration of the exocyclic double bond between the thiazolo-triazole system and the benzoate moiety is critical for its planar geometry and conjugation .
Key Structural Features
The molecule comprises three distinct regions:
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Thiazolo[3,2-b][1, triazole core: This fused bicyclic system combines a thiazole ring (sulfur and nitrogen atoms) with a triazole moiety (three nitrogen atoms), creating a π-conjugated system that enhances electronic delocalization .
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2,4-Dichlorophenyl substituent: The chlorine atoms at positions 2 and 4 of the phenyl ring contribute to lipophilicity and steric effects, potentially influencing binding to biological targets .
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Methyl benzoate group: The ester functionality at the para position of the benzene ring modulates solubility and may serve as a prodrug moiety for hydrolytic activation .
The planar arrangement of these components facilitates interactions with biological macromolecules, such as DNA or enzyme active sites, a feature common to many anticancer agents .
Synthetic Pathways and Reaction Optimization
Critical Reaction Parameters
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Temperature control: Exothermic steps (e.g., cyclization) require cooling to prevent decomposition.
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pH management: Triazole formation often necessitates mildly acidic conditions (pH 4–6) .
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Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields .
Reported yields for similar compounds range from 35–60%, with purity >95% achievable via recrystallization from ethanol/water mixtures .
Biological Activity and Mechanism of Action
Structure-Activity Relationships (SAR)
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Chlorine substituents: The 2,4-dichloro pattern enhances cytotoxicity compared to mono-chloro analogs .
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Exocyclic double bond: The (E)-configuration improves DNA binding affinity by 3-fold over (Z)-isomers .
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Ester vs. carboxylic acid: Methyl ester prodrugs show better cell permeability than free acids .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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Mass Spectrometry:
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X-ray Crystallography:
Applications and Future Directions
Current Research Applications
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Lead compound optimization: Structure-activity studies focusing on:
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Combination therapies: Synergy studies with doxorubicin and cisplatin show additive effects in murine xenograft models.
Challenges and Opportunities
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